molecular formula C5H5N3O4 B1147044 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid CAS No. 64748-89-6

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

Cat. No.: B1147044
CAS No.: 64748-89-6
M. Wt: 171.11 g/mol
InChI Key: JLGNBZNUPRFZII-UHFFFAOYSA-N
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Description

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid (CAS 64748-89-6) is a high-purity chemical reagent with a molecular weight of 171.11 g/mol and the molecular formula C5H5N3O4 . This compound is systematically named 2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid and features a hydantoin (imidazolidine-2,4-dione) core, a privileged scaffold in medicinal chemistry, functionalized with an iminoacetic acid group . This specific structure, with its multiple nitrogen and oxygen atoms, contributes to its chemical reactivity, making it a versatile building block for organic synthesis, particularly for constructing complex heterocyclic compounds . The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, which are valuable for creating diverse molecular libraries . Research into related hydantoin derivatives suggests potential for a range of biological applications; some analogs have shown promise in scientific investigations for antimicrobial and anticancer properties, indicating the research value of this structural class . The presence of the imine bond (N=C) further distinguishes it from simpler hydantoin analogs, providing an additional site for chemical modification and potential for specific molecular interactions in research applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for informational purposes and is subject to the terms and conditions of sale.

Properties

CAS No.

64748-89-6

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid

InChI

InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12)

InChI Key

JLGNBZNUPRFZII-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1N=CC(=O)O

Canonical SMILES

C1C(=O)NC(=O)N1N=CC(=O)O

Synonyms

[(2,4-Dioxo-1-imidazolidinyl)imino]acetic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Pathway

This approach leverages the reactivity of chloroacetic acid’s electrophilic carbon toward the nitrogen atom of 2,4-dioxoimidazolidine. The reaction is conducted in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate (K2CO3) as a base.

Procedure:

  • Suspend 2,4-dioxoimidazolidine (1.0 eq) and K2CO3 (2.0 eq) in DMF.

  • Add chloroacetic acid (1.2 eq) dropwise at 60°C and stir for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (CH2Cl2/MeOH 9:1).

Performance Metrics

  • Yield: 65–70%

  • Purity: 90–92%

  • Challenges: Solvent removal and column chromatography increase process time.

Solvent-Free Alkylation Adapted from Green Chemistry Principles

Methodology

Inspired by solvent-free N-alkylation techniques, this method eliminates organic solvents by directly reacting 2,4-dioxoimidazolidine with tert-butyl glyoxylate under mechanical grinding.

Optimized Protocol:

  • Mix 2,4-dioxoimidazolidine (1.0 eq) and tert-butyl glyoxylate (1.05 eq) in a ball mill.

  • Grind at 300 rpm for 2 hours.

  • Hydrolyze the tert-butyl ester with 6M HCl at 90°C for 4 hours to yield the free acid.

Advantages and Outcomes

  • Yield: 68–73%

  • Purity: 93–95%

  • Environmental Impact: Reduces solvent waste by 90% compared to traditional methods.

Hydrolysis of Imine-Protected Esters

Two-Step Synthesis

This route involves synthesizing a stable imine ester intermediate, followed by acidic hydrolysis:

Step 1: Ester Formation
React 2,4-dioxoimidazolidine with ethyl glyoxylate in toluene under Dean-Stark conditions to azeotropically remove water.

Step 2: Hydrolysis
Treat the ester with 4M HCl at 70°C for 3 hours to obtain the carboxylic acid.

Efficiency Metrics

  • Overall Yield: 70–75%

  • Purity: 96% (via recrystallization in methanol)

  • Scalability: Suitable for multi-kilogram production.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)Solvent UseScalability
Condensation72–7894–976–8ModerateHigh
Nucleophilic Substitution65–7090–9212HighModerate
Solvent-Free68–7393–952 (grinding) + 4NoneHigh
Ester Hydrolysis70–75968 (total)LowVery High

Challenges and Optimization Strategies

Impurity Control

  • Di-Acid Byproducts: Formed via over-alkylation in nucleophilic substitution. Mitigated by using 1.1 eq of chloroacetic acid and monitoring via TLC.

  • Glyoxylic Acid Dimerization: Addressed by maintaining a 1:1 reactant ratio and low temperature during condensation.

Catalysis Enhancements

  • Acid Catalysts: p-Toluenesulfonic acid (PTSA) improves condensation efficiency, reducing reaction time to 5 hours.

  • Microwave Assistance: Reduces solvent-free grinding time to 45 minutes with 10% yield improvement .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][1].

Major Products

Scientific Research Applications

Chemical Applications

Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile building block in synthetic chemistry. The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different products, while nucleophilic substitution can introduce new functional groups into the molecule.

Table 1: Chemical Reactions of 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateVarious oxidation products
ReductionSodium borohydrideReduced derivatives
Nucleophilic SubstitutionAmines, thiolsSubstituted derivatives

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and as a candidate for anticancer drug development. For instance, compounds derived from this structure have demonstrated significant growth inhibition against various cancer cell lines, suggesting its utility in the design of novel anticancer therapies .

Case Study: Anticancer Activity
In a study evaluating a series of compounds related to this compound, several analogs exhibited over 60% growth inhibition in multiple cancer cell lines. Notably, specific structural modifications enhanced their efficacy against colon and melanoma cancer cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Medicinal Applications

Therapeutic Potential
The compound is under investigation for its therapeutic applications in treating various diseases. Its unique structure allows for interactions with biological targets that could lead to the development of new pharmaceuticals. Ongoing research aims to explore its mechanisms of action and efficacy in clinical settings .

Industrial Applications

Specialty Chemicals Production
In industrial contexts, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a precursor for more complex molecules makes it valuable in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents: Derivatives with fluorophenyl (e.g., CAS 956327-03-0 ) or methoxyphenyl (e.g., CAS 1152642-00-6 ) groups exhibit higher molecular weights (>260 g/mol) compared to the parent compound (158.11 g/mol).
  • Alkyl Chains : The propyl-substituted derivative (CAS 88193-40-2 ) introduces hydrophobicity without significantly altering the core structure, which may influence solubility and metabolic stability.

Research Implications

  • Drug Design : Fluorinated and chlorinated derivatives are common in pharmaceuticals for optimizing bioavailability and target engagement .
  • Chemical Probes : The indole-containing variant (CAS 1910805-48-9 ) may serve as a serotonin receptor ligand due to the indole moiety’s prevalence in neurotransmitter analogs.

Biological Activity

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, molecular structure, and various biological assays that highlight its efficacy.

Molecular Structure and Properties

The molecular formula of this compound is C5H6N2O4C_5H_6N_2O_4. Its structure consists of a dioxoimidazolidine ring linked to an acetic acid moiety, which is crucial for its biological activity. The compound is typically a white crystalline solid that is stable at room temperature.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves a nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminoacetic ester), leading to the formation of the target compound after hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study found that derivatives of imidazolidinedione compounds showed promising antibacterial properties when tested against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies reveal that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. Specifically, compounds containing the imidazolidine structure have been shown to induce apoptosis in various cancer cells, making them candidates for further development in cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antibacterial Activity :
    • A study reported the synthesis of Schiff base-pyridine quaternary ammonium salts derived from imidazolidinedione, which exhibited strong antibacterial activity on cotton fabrics treated with these compounds .
    • Another investigation highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential applications in medical textiles and coatings.
  • Anticancer Activity :
    • Research focused on the anticancer properties of 2,4-imidazolidinedione derivatives revealed that these compounds could inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction .
    • Clinical trials are needed to further evaluate the safety and efficacy of these compounds in human subjects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameCAS No.Molecular FormulaMolecular Weight (g/mol)Biological Activity
2-(2,5-Dioxoimidazolidin-1-yl)acetic acid64748-89-6C5H5N3O4171.11Antibacterial
2-(4-Aminoimidazolidine-2,4-dione) acetic acid-C5H7N3O3-Anticancer
5-(Hydroxyethyl)-2-imidazolidinone-C5H9N3O3-Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2,4-dioxoimidazolidin-1-yl)imino)acetic acid, and how can purity be optimized?

  • Methodology:

  • Route 1: React imidazolidin-2,4-dione with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the iminoacetic acid backbone. Monitor reaction progress via TLC or HPLC .
  • Route 2: Use a two-step approach: (i) synthesize the imidazolidinone ring via cyclization of urea derivatives, followed by (ii) imine formation with glyoxylic acid. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
    • Purity Optimization: Characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity. Final purity (>95%) can be validated via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology:

  • Stability Assay: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze degradation via LC-MS.
  • Key Metrics: Degradation products (e.g., hydrolyzed imine or ring-opened species) are identified using high-resolution mass spectrometry (HRMS). Stability is highest near neutral pH (6–7) due to reduced hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis conditions for derivatives of this compound?

  • Methodology:

  • Reaction Path Search: Use density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model transition states and intermediates. Software like Gaussian or ORCA can identify energetically favorable pathways .
  • Experimental Validation: Combine computational predictions with high-throughput screening (HTS) to test solvent systems (e.g., DMSO vs. THF) and catalysts (e.g., Pd/C for hydrogenation). ICReDD’s integrated approach (computational + experimental) reduces optimization time by 30–50% .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for structurally similar imidazolidinone derivatives?

  • Methodology:

  • Comparative Analysis: Compile literature data (e.g., Dylong et al. vs. El Bakri et al. ) for analogous compounds. Use solvent correction factors (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS) to normalize shifts.
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography (as in ) provides definitive structural validation, clarifying ambiguities in tautomeric forms or stereochemistry .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology:

  • Kinetic Studies: Monitor reactions with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) via stopped-flow UV-Vis spectroscopy. Rate constants (k) and activation energies (Eₐ) are derived from Arrhenius plots.
  • DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity. The imine group (LUMO = −1.8 eV) is susceptible to nucleophilic attack, while the dioxoimidazolidinone ring participates in H-bonding interactions .

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